Oxalic acid;(4-pyrrolidin-1-ylpiperidin-1-yl)-thiophen-2-ylmethanone
Overview
Description
Oxalic acid;(4-pyrrolidin-1-ylpiperidin-1-yl)-thiophen-2-ylmethanone is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of oxalic acid, pyrrolidinyl, piperidinyl, and thiophenyl groups makes it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;(4-pyrrolidin-1-ylpiperidin-1-yl)-thiophen-2-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the thiophen-2-ylmethanone as the core structure and introduce the pyrrolidinyl and piperidinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;(4-pyrrolidin-1-ylpiperidin-1-yl)-thiophen-2-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The pyrrolidinyl and piperidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
Oxalic acid;(4-pyrrolidin-1-ylpiperidin-1-yl)-thiophen-2-ylmethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of oxalic acid;(4-pyrrolidin-1-ylpiperidin-1-yl)-thiophen-2-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. This can result in inhibition or activation of specific biochemical pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
4-(1-Pyrrolidinyl)piperidine: A related compound with similar structural features but lacking the thiophenyl group.
Thiophen-2-ylmethanone: Shares the thiophenyl and methanone moieties but lacks the pyrrolidinyl and piperidinyl groups.
Uniqueness
Oxalic acid;(4-pyrrolidin-1-ylpiperidin-1-yl)-thiophen-2-ylmethanone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
oxalic acid;(4-pyrrolidin-1-ylpiperidin-1-yl)-thiophen-2-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS.C2H2O4/c17-14(13-4-3-11-18-13)16-9-5-12(6-10-16)15-7-1-2-8-15;3-1(4)2(5)6/h3-4,11-12H,1-2,5-10H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNWIDMCMKVXIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=CS3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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